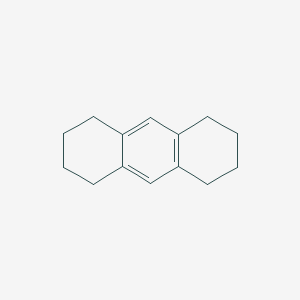

1,2,3,4,5,6,7,8-Octahydroanthracene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octahydroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFAYMJXHGYUQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(CCCC3)C=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148324 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Aldrich MSDS] | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1079-71-6, 26655-71-0 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026655710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydroanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2,3,4,5,6,7,8-Octahydroanthracene from Naphthalene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for 1,2,3,4,5,6,7,8-octahydroanthracene, commencing from the readily available starting material, naphthalene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is presented as a multi-step process, analogous to the well-established Haworth synthesis for polycyclic aromatic hydrocarbons. Each step is detailed with in-depth procedural information, mechanistic insights, and critical experimental considerations to ensure reproducibility and high yields. The causality behind the choice of reagents and reaction conditions is thoroughly explained, providing a deeper understanding of the underlying chemical principles. This guide is grounded in authoritative scientific literature, with comprehensive citations and a full reference list to support the presented methodologies.

Introduction

1,2,3,4,5,6,7,8-Octahydroanthracene is a saturated tricyclic hydrocarbon that serves as a valuable scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive building block for the synthesis of novel therapeutic agents and functional materials. The synthesis of this molecule from a simple, planar aromatic precursor like naphthalene is a classic yet elegant demonstration of fundamental organic reactions, including catalytic hydrogenation, Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization.

This guide will elucidate a logical and field-proven synthetic route, breaking down the process into five key stages. Each stage will be presented with a detailed experimental protocol, a discussion of the reaction mechanism, and important considerations for optimization and safety.

Overall Synthetic Pathway

The synthesis of 1,2,3,4,5,6,7,8-octahydroanthracene from naphthalene can be achieved through a five-step sequence as illustrated below. This pathway is a modification of the Haworth synthesis, tailored for the construction of the octahydroanthracene core.

Navigating the Solid-State Landscape of 1,2,3,4,5,6,7,8-Octahydroanthracene: A Technical Guide to Crystal Structure and Polymorphism

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,5,6,7,8-Octahydroanthracene is a partially saturated polycyclic aromatic hydrocarbon with potential applications in materials science and as a structural motif in medicinal chemistry. Despite its relevance, a comprehensive understanding of its solid-state properties, particularly its crystal structure and polymorphic behavior, remains elusive. This technical guide addresses the current void in public crystallographic data for this compound. It provides a theoretical framework for predicting its molecular and crystal structure, outlines detailed experimental protocols for its characterization, and discusses the critical importance of polymorphism in the context of drug development and materials science. This document serves as a foundational resource for researchers embarking on the solid-state characterization of 1,2,3,4,5,6,7,8-Octahydroanthracene and similar small molecules.

The Uncharted Territory: The Crystal Structure of 1,2,3,4,5,6,7,8-Octahydroanthracene

A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), reveals a notable absence of a deposited crystal structure for 1,2,3,4,5,6,7,8-Octahydroanthracene. This lack of data presents both a challenge and an opportunity. While it hinders our immediate understanding of the molecule's packing in the solid state, it underscores the potential for novel discoveries in its crystallization and polymorphic behavior.

1.1. Theoretical Considerations of Molecular Geometry

In the absence of experimental data, we can infer the likely molecular geometry of 1,2,3,4,5,6,7,8-Octahydroanthracene from fundamental chemical principles. The molecule consists of a central aromatic ring fused to two fully saturated cyclohexane rings. The aromatic core will be planar, while the two cyclohexane rings will adopt chair conformations to minimize steric strain. This combination of a rigid planar section and flexible aliphatic rings will significantly influence how the molecules pack in a crystal lattice. The overall molecular symmetry is expected to be C2h.

The Specter of Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial aspect of solid-state chemistry, with profound implications for the physical and chemical properties of a material. Different polymorphs of the same compound can exhibit variations in:

-

Solubility and Dissolution Rate: This is of paramount importance in the pharmaceutical industry, as it directly affects bioavailability.

-

Melting Point and Stability: Different crystal packing arrangements lead to different lattice energies.

-

Mechanical Properties: Hardness, tabletability, and flow characteristics can vary between polymorphs.

-

Optical and Electronic Properties: In materials science, polymorphism can influence properties like fluorescence and conductivity.[1][2][3]

Given the conformational flexibility of the octahydroanthracene backbone, the potential for polymorphism in this compound is significant. Different arrangements of the cyclohexane rings relative to the central aromatic core could lead to various packing motifs, resulting in distinct crystalline forms.

A Roadmap for Discovery: Experimental Characterization

The following sections provide a detailed guide to the experimental workflows required to determine the crystal structure and investigate the polymorphism of 1,2,3,4,5,6,7,8-Octahydroanthracene.

3.1. Synthesis and Purification

The journey to a crystal structure begins with the synthesis of high-purity material. Several synthetic routes to 1,2,3,4,5,6,7,8-Octahydroanthracene have been reported, often involving the hydrogenation of anthracene or the cyclization of appropriate precursors.

Sample Protocol: Hydrogenation of Anthracene

-

Reaction Setup: A high-pressure autoclave is charged with anthracene and a suitable catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Solvent: A non-reactive solvent such as ethanol or cyclohexane is added.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 50-100 atm) and heated (e.g., 100-150 °C) for a specified duration.

-

Workup: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography to achieve a purity of >99.5%, as confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.2. Crystallization Trials

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.

Table 1: Recommended Crystallization Techniques and Solvents

| Crystallization Technique | Description | Recommended Solvents |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal growth. | Dichloromethane, Acetone, Ethyl Acetate, Toluene, Hexane |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Inner Vial: Dichloromethane, Toluene; Outer Vial: Hexane, Pentane |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Ethanol, Methanol, Isopropanol, Acetonitrile |

3.3. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a molecule.

Experimental Workflow for SC-XRD

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

3.4. Investigating Polymorphism

A multi-technique approach is necessary to thoroughly screen for and characterize polymorphs.

Workflow for Polymorphism Screening

Caption: A comprehensive workflow for polymorphism screening.

3.4.1. Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.

3.4.2. Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions between polymorphs, and crystallization events.[4][5][6] Thermogravimetric Analysis (TGA) provides information on thermal stability and decomposition.[4][5][6]

3.4.3. Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment.[7] Different polymorphs can exhibit subtle but distinct shifts in their vibrational spectra, providing a valuable fingerprint for identification.[8]

Data Interpretation and Future Directions

Should the experimental work outlined above yield one or more crystal structures for 1,2,3,4,5,6,7,8-Octahydroanthracene, the resulting data will be invaluable. The crystallographic information file (CIF) will provide precise details of bond lengths, bond angles, and intermolecular interactions. This will allow for a deeper understanding of the forces governing the solid-state assembly of this molecule.

The identification of multiple polymorphs would open up further avenues of research, including the controlled crystallization of specific forms and the investigation of their relative stabilities and interconversion kinetics. For drug development professionals, such studies are critical for selecting the optimal solid form for a given application.

Conclusion

While the crystal structure of 1,2,3,4,5,6,7,8-Octahydroanthracene remains to be determined, this guide provides a comprehensive framework for its investigation. By combining theoretical considerations with a systematic experimental approach, researchers can elucidate the solid-state behavior of this molecule. The insights gained will not only contribute to the fundamental understanding of crystal engineering but also have practical implications for the development of new materials and pharmaceuticals. The uncharacterized nature of this compound's solid state represents a compelling opportunity for discovery.

References

-

Solf, N., et al. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. IUCrJ, 7(Pt 3), 433-441. [Link]

-

Nishimura, Y., et al. (2018). Crystal Polymorphism-dependent Fluorescence of Fluoroarene-substituted Anthracene Derivatives. Chemistry Letters, 47(8), 1034-1037. [Link]

-

University of Kentucky. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. UKnowledge, [Link]

-

ResearchGate. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. [Link]

-

ResearchGate. (2020). Synthesis, crystal structure, polymorphism and microscopic luminescence properties of anthracene derivative compounds. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supporting information for the paper Table of content 1. Experimental Section 2. Single crystal X-ray diffraction exp. [Link]

-

The University of Manchester. (2002). CCDC 177638: Experimental Crystal Structure Determination. Research Explorer. [Link]

-

Iowa Research Online. (n.d.). CCDC 2347862: Experimental Crystal Structure Determination. [Link]

-

PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

NIST. (n.d.). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook. [Link]

-

Moore Analytical. (n.d.). Thermal Analysis- TGA/DSC. [Link]

-

ResearchGate. (n.d.). Thermal analysis of the produced extract: 1−TGA, 2−HDSC. [Link]

-

SlidePlayer. (n.d.). Thermal Analysis TGA / DTA. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene: Experimental and Derived Thermodynamic Properties - Description and tables.pdf. Data Catalog. [Link]

-

IUCr. (2023). Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. [Link]

-

SlideServe. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

American Laboratory. (2007). Thermal Analysis of Biodegradable Material: From Modulated Temperature DSC to Fast Scan DSC. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

SpectraBase. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene. [Link]

-

National Center for Biotechnology Information. (n.d.). Structurally Distinct Polymorphs of Tau Aggregates Revealed by Nanoscale Infrared Spectroscopy. PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Two structurally defined Aβ polymorphs promote different pathological changes in susceptible mice. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. academic.oup.com [academic.oup.com]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. mooreanalytical.com [mooreanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. web.abo.fi [web.abo.fi]

- 7. spectrabase.com [spectrabase.com]

- 8. Structurally Distinct Polymorphs of Tau Aggregates Revealed by Nanoscale Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 1,2,3,4,5,6,7,8-Octahydroanthracene.

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4,5,6,7,8-Octahydroanthracene

Introduction

1,2,3,4,5,6,7,8-Octahydroanthracene, also known as symmetric (sym)-octahydroanthracene, is a partially saturated polycyclic aromatic hydrocarbon (PAH). With the chemical formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol , this molecule serves as a fundamental scaffold in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a central aromatic ring fused to two fully saturated cyclohexane rings, imparts specific chemical and physical properties. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount to ensure the validity of experimental outcomes. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, grounded in established scientific principles and field-proven methodologies.

Caption: Molecular Structure of 1,2,3,4,5,6,7,8-Octahydroanthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1,2,3,4,5,6,7,8-octahydroanthracene. The molecule's C₂ᵥ symmetry is a critical feature that simplifies the spectra, causing chemically equivalent protons and carbons to resonate at the same frequency. This results in fewer signals than the total number of protons (18) and carbons (14), making the spectrum clean and straightforward to interpret. A combined analysis of ¹H NMR, ¹³C NMR, and 2D correlation spectra (like HSQC and HMBC) allows for the definitive assignment of every atom in the molecular framework.

¹H NMR Spectral Analysis

Due to the molecule's symmetry, the 18 protons resolve into three distinct signals:

-

Aromatic Protons (H-9, H-10): A singlet corresponding to the two protons on the central aromatic ring.

-

Alpha (α) Aliphatic Protons (H-1, H-4, H-5, H-8): A multiplet for the eight protons adjacent to the aromatic ring.

-

Beta (β) Aliphatic Protons (H-2, H-3, H-6, H-7): A multiplet for the eight protons further from the aromatic ring.

| Proton Type | Typical Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (H-9, H-10) | ~6.8 - 7.2 | Singlet (s) | 2H |

| Aliphatic α | ~2.5 - 2.8 | Multiplet (m) | 8H |

| Aliphatic β | ~1.7 - 1.9 | Multiplet (m) | 8H |

Causality: The aromatic protons are deshielded by the ring current effect, hence their downfield chemical shift. The α-aliphatic protons are adjacent to the electron-withdrawing aromatic system, shifting them further downfield compared to the more shielded, purely aliphatic β-protons. The multiplet patterns arise from complex spin-spin coupling between the non-equivalent α and β protons on the saturated rings.

¹³C NMR Spectral Analysis

The symmetry reduces the 14 carbon atoms to four unique signals, as confirmed by available spectral data.[3]

| Carbon Type | Typical Chemical Shift (δ) ppm | Description |

| Aromatic Quaternary (C-4a, C-8a, C-9a, C-10a) | ~134 - 136 | sp² hybridized, no attached H |

| Aromatic Methine (C-9, C-10) | ~125 - 127 | sp² hybridized, one attached H |

| Aliphatic α (C-1, C-4, C-5, C-8) | ~28 - 30 | sp³ hybridized, adjacent to aromatic ring |

| Aliphatic β (C-2, C-3, C-6, C-7) | ~22 - 24 | sp³ hybridized, purely aliphatic environment |

Causality: The chemical shift is primarily determined by the hybridization state and local electronic environment. The sp² carbons of the aromatic ring resonate downfield (>100 ppm), with the quaternary (non-protonated) carbons appearing slightly further downfield than the protonated ones. The sp³ carbons of the saturated rings appear upfield (<50 ppm), with the α-carbons being slightly deshielded by the adjacent aromatic ring.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, reliable NMR data.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1,2,3,4,5,6,7,8-octahydroanthracene in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar compounds and its single deuterium lock signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the aliphatic protons.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire 16-32 scans with a relaxation delay of 2-5 seconds to ensure full magnetization recovery.

-

Apply a 30-45 degree pulse angle.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover 0 to 200 ppm.

-

Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Acquire 1024-4096 scans, as the natural abundance of ¹³C is low (~1.1%). A relaxation delay of 2 seconds is typically sufficient.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).

Caption: Standard workflow for NMR analysis of organic compounds.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. For 1,2,3,4,5,6,7,8-octahydroanthracene, the IR spectrum provides a distinct "fingerprint" characterized by vibrations of its aromatic and aliphatic C-H bonds, as well as the C=C bonds of the central ring. The presence of sharp peaks just above and just below 3000 cm⁻¹ is a classic diagnostic signature for a molecule containing both aromatic and saturated hydrocarbon moieties.[4]

Interpretation of Key IR Absorptions

The IR spectrum, available through databases like the NIST WebBook, displays characteristic bands.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |

| 3100 - 3000 | C-H Stretch | Aromatic Ring (=C-H) |

| 3000 - 2850 | C-H Stretch | Saturated Rings (-C-H) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (-CH₂-) |

Causality: The energy required to stretch a C-H bond is higher when the carbon is sp² hybridized (aromatic) compared to sp³ hybridized (aliphatic), resulting in absorptions at higher wavenumbers (>3000 cm⁻¹ vs. <3000 cm⁻¹). The C=C double bonds of the aromatic ring have a characteristic stretching vibration in the 1600-1450 cm⁻¹ region.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Methodology:

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Application: Place a small amount (a few milligrams) of the solid 1,2,3,4,5,6,7,8-octahydroanthracene powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum is automatically ratioed against the background spectrum and displayed in transmittance or absorbance units.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint. Electron Ionization (EI) is the standard technique for volatile, thermally stable molecules like this, providing a clear molecular ion and reproducible fragmentation.

Analysis of the EI Mass Spectrum

The mass spectrum confirms the molecular formula and provides clues to the molecule's stability and structure.[6]

| m/z (Mass-to-Charge Ratio) | Ion Identity | Proposed Fragmentation Pathway |

| 186 | [M]⁺ | Molecular Ion (C₁₄H₁₈)⁺ |

| 158 | [M - C₂H₄]⁺ | Retro-Diels-Alder reaction, loss of one ethylene molecule |

| 145 | [M - C₃H₇]⁺ | Complex rearrangement and cleavage of the saturated ring |

| 130 | [M - 2C₂H₄]⁺ | Retro-Diels-Alder reaction, loss of a second ethylene molecule |

Causality: Upon electron impact, the molecule forms a radical cation, [M]⁺, which is detected at m/z 186. The most characteristic fragmentation pathway for systems with fused cyclohexene rings is the retro-Diels-Alder (rDA) reaction. This process involves the cleavage of the saturated ring to expel a neutral molecule of ethylene (28 Da), leading to a highly stable ion at m/z 158. A subsequent rDA reaction can expel a second ethylene molecule, though this is less common than other rearrangements.

Caption: Key fragmentation pathways of 1,2,3,4,5,6,7,8-Octahydroanthracene in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

GC Separation:

-

Inject 1 µL of the solution into a GC equipped with a nonpolar capillary column (e.g., DB-5ms).

-

Use a temperature program, for example: hold at 100 °C for 1 min, then ramp to 280 °C at 15 °C/min. This ensures the compound elutes as a sharp peak.

-

-

MS Detection (EI):

-

The column outlet is interfaced with the mass spectrometer's ion source.

-

Set the ion source to Electron Ionization (EI) mode with a standard electron energy of 70 eV. This energy level is crucial for generating reproducible fragmentation patterns that are comparable to library spectra.

-

Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

-

Conclusion

The structural characterization of 1,2,3,4,5,6,7,8-octahydroanthracene is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the complete atomic framework, IR spectroscopy confirms the presence of aromatic and aliphatic functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This multi-faceted approach ensures the identity and purity of the compound, a non-negotiable requirement for reliable outcomes in research, synthesis, and drug development.

References

-

1,2,3,4,5,6,7,8-Octahydroanthracene - SpectraBase. SpectraBase. [Link]

-

Anthracene, 1,2,3,4,5,6,7,8-octahydro-. NIST Chemistry WebBook. [Link]

-

Anthracene, 1,2,3,4,5,6,7,8-octahydro- IR Spectrum. NIST Chemistry WebBook. [Link]

-

Anthracene, 1,2,3,4,5,6,7,8-octahydro- Data. NIST Chemistry WebBook. [Link]

- Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). 7th ed., Wiley.

-

HMDB0003498: 1H NMR Spectrum (1D, D2O, experimental). Human Metabolome Database. [Link]

-

1,2,3,4,5,6,7,8-Octahydroanthracene. PubChem, National Center for Biotechnology Information. [Link]

-

Anthracene Spectra. NASA Ames Research Center. [Link]

-

Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from cis-9,10-decalindiol (top) and trans-9,10-decalindiol (bottom). ResearchGate. [Link]

-

A CONVENIENT PREPARATION OF 1, 2, 3, 4, 5, 6, 7, 8-OCTAHYDRONAPHTHALENE SKELETON. SYNTHESIS OF (±)-ISOCARIDIENE. ResearchGate. [Link]

-

Anthracene, 1,2,3,4,5,6,7,8-octahydro-. Cheméo. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Table of Characteristic IR Absorptions. (General reference for IR interpretation). [Link]

Sources

- 1. Anthracene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 2. chemeo.com [chemeo.com]

- 3. spectrabase.com [spectrabase.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Anthracene, 1,2,3,4,5,6,7,8-octahydro- [webbook.nist.gov]

- 6. 1,2,3,4,5,6,7,8-Octahydroanthracene | C14H18 | CID 66181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,2,3,4,5,6,7,8-Octahydroanthracene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,3,4,5,6,7,8-Octahydroanthracene in organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this nonpolar aromatic hydrocarbon. In the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes predictive methodologies based on molecular structure and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. We delve into the theoretical underpinnings of solubility, including the "like dissolves like" principle and the application of Hansen Solubility Parameters (HSP) for solvent selection. This guide is structured to empower the researcher with the causal reasoning behind experimental design and to provide a framework for generating reliable and reproducible solubility data.

Introduction: Understanding the Solute

1,2,3,4,5,6,7,8-Octahydroanthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C₁₄H₁₈ and a molecular weight of approximately 186.29 g/mol .[1][2][3] Its structure consists of a central aromatic ring fused with two fully saturated cyclohexane rings. This molecular architecture is key to understanding its solubility behavior. The presence of the aromatic core and the nonpolar saturated rings renders the molecule hydrophobic and lipophilic.[4] As a general rule for PAHs, aqueous solubility is very low, and it is expected to readily dissolve in organic solvents of similar polarity.[4]

Physicochemical Properties of 1,2,3,4,5,6,7,8-Octahydroanthracene:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ | |

| Molecular Weight | 186.29 g/mol | |

| Physical Description | Off-white crystalline solid | |

| Melting Point | ~73 °C | |

| Boiling Point | ~299 °C | |

| XLogP3 | 4.7 |

The high XLogP3 value further indicates a strong preference for lipophilic environments over aqueous ones.

Theoretical Framework for Solubility Prediction

The fundamental principle guiding the selection of a suitable solvent is "like dissolves like." This adage is scientifically grounded in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Polarity and Intermolecular Forces

1,2,3,4,5,6,7,8-Octahydroanthracene is a nonpolar molecule. Its primary intermolecular interactions are London dispersion forces, which are transient, induced dipoles. Therefore, it will exhibit the highest solubility in nonpolar or weakly polar organic solvents that also primarily interact through dispersion forces.

-

Nonpolar Solvents (High Solubility Predicted): Alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene, xylenes), and chlorinated solvents (e.g., dichloromethane, chloroform). These solvents readily interact with the nonpolar structure of octahydroanthracene.

-

Polar Aprotic Solvents (Moderate to Low Solubility Predicted): Ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., diethyl ether). While these solvents have polar functional groups, their alkyl portions can interact with the solute. However, the strong dipole-dipole interactions within the solvent may hinder dissolution.

-

Polar Protic Solvents (Very Low to Insoluble Predicted): Alcohols (e.g., ethanol, methanol) and water. The strong hydrogen bonding networks in these solvents would be significantly disrupted by the introduction of the nonpolar octahydroanthracene molecule, making dissolution energetically unfavorable.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] This model decomposes the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be assigned a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates are likely to be soluble in one another. The distance (Ra) between two substances in Hansen space is a measure of their dissimilarity and can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

The following diagram illustrates the conceptual relationship for solvent selection using HSP:

Caption: Conceptual diagram of Hansen Solubility Parameter (HSP) based solvent selection.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust gravimetric method for determining the solubility of 1,2,3,4,5,6,7,8-Octahydroanthracene in a given organic solvent at a specified temperature. This method is self-validating through the establishment of equilibrium.

Materials and Equipment

-

1,2,3,4,5,6,7,8-Octahydroanthracene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath (e.g., water or oil bath) with temperature controller (± 0.1 °C)

-

Screw-cap vials or flasks

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass vials for aliquots

-

Drying oven

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,2,3,4,5,6,7,8-Octahydroanthracene to a series of screw-cap vials. An excess is crucial to ensure a saturated solution at equilibrium.

-

Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Place the vials in a constant temperature bath set to the target temperature.

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. For crystalline solids like this, 24-48 hours is recommended. A preliminary kinetic study can determine the minimum time to equilibrium.

-

-

Equilibrium Verification:

-

To ensure equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). If the measured solubility is consistent across the later time points, equilibrium is established.

-

-

Sampling:

-

Once equilibrium is reached, stop stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.

-

Carefully draw a known volume (e.g., 2 mL) of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.

-

Dispense the filtered aliquot into a pre-weighed glass vial. Record the exact mass of the aliquot.

-

-

Gravimetric Analysis:

-

Place the vials containing the aliquots in a drying oven at a temperature sufficient to evaporate the solvent without sublimating the solute. The oven temperature should be well below the melting point of octahydroanthracene. Gentle heating under a vacuum or a stream of nitrogen is ideal.

-

Continue drying until a constant mass of the solid residue is achieved.

-

Record the final mass of the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final mass of the vial and solute minus the initial mass of the empty vial.

-

The mass of the solvent in the aliquot is the total mass of the aliquot minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100 g of solvent, molality, or mole fraction.

-

The following flowchart outlines the experimental workflow:

Caption: Experimental workflow for gravimetric solubility determination.

Predicted Solubility Profile

Based on the theoretical principles discussed, a qualitative solubility profile for 1,2,3,4,5,6,7,8-Octahydroanthracene can be predicted.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Xylenes, Benzene | Very High | "Like dissolves like"; strong dispersion force interactions between aromatic rings. |

| Alkanes | Hexane, Heptane, Cyclohexane | High | Nonpolar solvent interacts well with the nonpolar solute via dispersion forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Good dispersion and weak polar interactions; effective at solvating nonpolar compounds. |

| Ethers | Diethyl Ether, THF | Moderate | Some polarity, but the alkyl chains can interact with the solute. |

| Ketones / Esters | Acetone, Ethyl Acetate | Moderate to Low | Increased polarity of the solvent makes it less compatible with the nonpolar solute. |

| Alcohols | Ethanol, Methanol | Very Low | Strong hydrogen bonding in the solvent prevents effective solvation of the nonpolar solute. |

| Water | - | Insoluble | Highly polar, strong hydrogen bonding network; energetically unfavorable to dissolve a nonpolar molecule. |

Conclusion

While specific quantitative solubility data for 1,2,3,4,5,6,7,8-Octahydroanthracene is not prevalent in the public domain, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and the principles of intermolecular forces. As a nonpolar aromatic hydrocarbon, it is expected to be highly soluble in nonpolar solvents such as aromatic hydrocarbons and alkanes, and poorly soluble in polar solvents, especially those with strong hydrogen bonding networks. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for generating robust and reproducible data. The application of theoretical frameworks like Hansen Solubility Parameters can further aid in the rational selection of solvents for various applications in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66181, 1,2,3,4,5,6,7,8-Octahydroanthracene. Retrieved from [Link].

-

NIST (2021). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

-

Cheméo (2023). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. Retrieved from [Link].

- Bąk, A., & Stepnowski, P. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(3), 545-553.

-

Wikipedia contributors. (2023, December 12). Hansen solubility parameter. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Steven Abbott TCNF Ltd. Retrieved from [Link].

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. Retrieved from [Link].

- Sang, W., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. DOI:10.1039/D4TC00324A.

- Acree, Jr., W. E. (Ed.). (1994). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. IUPAC.

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link].

Sources

An In-Depth Technical Guide to the Electronic and Optical Properties of Octahydroanthracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic and optical properties of octahydroanthracene derivatives. Anthracene and its derivatives have garnered significant attention for their unique photophysical and electronic characteristics, making them valuable scaffolds in materials science and medicinal chemistry.[1] This guide delves into the fundamental principles governing their behavior, the influence of structural modifications, and the experimental techniques employed for their characterization. By synthesizing theoretical concepts with practical insights, this document serves as an essential resource for researchers and professionals working with these promising compounds.

Introduction: The Anthracene Core and the Impact of Partial Saturation

Anthracene, a polycyclic aromatic hydrocarbon (PAH) with three linearly fused benzene rings, forms the foundational structure of the derivatives discussed herein.[1] Its extended π-conjugated system is the primary determinant of its distinct electronic and optical properties, including strong UV absorption and blue fluorescence. The versatile chemistry of the anthracene nucleus allows for a wide range of derivatization, enabling the fine-tuning of its photophysical and electrochemical characteristics for various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[1][2]

Octahydroanthracene derivatives, the focus of this guide, represent a class of partially saturated analogues of anthracene. The hydrogenation of the outer rings disrupts the fully aromatic π-system, leading to significant alterations in their electronic and optical properties. Understanding these changes is crucial for the rational design of novel molecules with tailored functionalities. While the hydrogenation of anthracene has been studied, particularly in the context of catalysis, detailed characterizations of the electronic and optical properties of the resulting octahydroanthracene derivatives are less common.[3][4][5] This guide aims to bridge this gap by combining established principles of chromophore chemistry with the available data on anthracene derivatives to provide a predictive framework for the behavior of their octahydro- counterparts.

Electronic Properties: From Aromaticity to Aliphatic Influence

The electronic properties of anthracene derivatives are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission characteristics, as well as its electrochemical behavior.[6][7]

The Effect of Derivatization on Anthracene

Functionalization of the anthracene core with electron-donating or electron-withdrawing groups can significantly modulate the HOMO and LUMO energy levels.[8] Electron-donating groups, such as alkoxy or amino moieties, tend to raise the HOMO energy level, while electron-withdrawing groups, like cyano or nitro groups, lower the LUMO energy level. This tuning of the frontier orbital energies directly impacts the HOMO-LUMO gap and, consequently, the photophysical and electrochemical properties of the molecule.[7][9]

The Influence of Partial Saturation in Octahydroanthracene

The partial hydrogenation of the anthracene core to form octahydroanthracene derivatives leads to a significant disruption of the π-conjugation. The introduction of sp³-hybridized carbon atoms in the outer rings effectively shortens the conjugated system. This has a profound impact on the electronic structure:

-

Increased HOMO-LUMO Gap: The reduction in conjugation length leads to a larger energy separation between the HOMO and LUMO. This is a general trend observed in conjugated systems; as the extent of π-delocalization decreases, the energy required to promote an electron from the ground state to an excited state increases.[9]

-

Shift in Redox Potentials: The ease of oxidation and reduction of a molecule is directly related to its HOMO and LUMO energy levels, respectively. A higher HOMO energy facilitates oxidation (electron removal), while a lower LUMO energy facilitates reduction (electron addition). The disruption of aromaticity in octahydroanthracene derivatives is expected to make them more difficult to both oxidize and reduce compared to their fully aromatic anthracene counterparts. This translates to more positive oxidation potentials and more negative reduction potentials.

Optical Properties: A Shift Towards the Blue

The optical properties of octahydroanthracene derivatives, specifically their absorption and emission of light, are intrinsically linked to their electronic structure. The changes in the electronic landscape upon partial hydrogenation manifest as distinct shifts in their spectroscopic signatures.

Absorption and Emission Spectroscopy

Anthracene and its derivatives typically exhibit characteristic absorption spectra in the UV region with well-defined vibronic structures. Their fluorescence emission is often a mirror image of the absorption spectrum and falls within the blue region of the visible spectrum.[10]

The reduction of the π-conjugated system in octahydroanthracene derivatives results in a hypsochromic shift (blue shift) in both the absorption and emission spectra. This is a direct consequence of the increased HOMO-LUMO gap, as more energy is required to induce an electronic transition. The well-resolved vibronic fine structure, a hallmark of rigid aromatic systems like anthracene, may become less pronounced in octahydroanthracene derivatives due to increased conformational flexibility of the saturated rings.

Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Anthracene itself has a fluorescence quantum yield of approximately 0.27 in ethanol.[11] The structural rigidity and extended π-system of the anthracene core contribute to its high fluorescence efficiency.

For octahydroanthracene derivatives, the fluorescence quantum yield can be influenced by several factors:

-

Structural Rigidity: The introduction of flexible saturated rings can provide non-radiative decay pathways for the excited state, potentially leading to a decrease in the fluorescence quantum yield.

-

Nature of Substituents: The presence of specific functional groups on the octahydroanthracene scaffold can either enhance or quench fluorescence through various mechanisms.

Data Summary

The following table summarizes key electronic and optical properties for anthracene and provides expected trends for octahydroanthracene derivatives based on the principles discussed.

| Property | Anthracene | Expected Trend for Octahydroanthracene Derivatives |

| HOMO-LUMO Gap | ~3.3 eV (Calculated) | Larger |

| Absorption Maxima (λmax) | ~357, 375 nm (in cyclohexane) | Shifted to shorter wavelengths (Blue-shifted) |

| Emission Maxima (λem) | ~380, 401, 425 nm (in cyclohexane) | Shifted to shorter wavelengths (Blue-shifted) |

| Fluorescence Quantum Yield (ΦF) | 0.27 (in ethanol)[11] | Potentially lower due to increased flexibility |

| Oxidation Potential | Reversible oxidation | More positive (more difficult to oxidize) |

| Reduction Potential | Reversible reduction | More negative (more difficult to reduce) |

Experimental Protocols

The characterization of the electronic and optical properties of octahydroanthracene derivatives relies on a suite of spectroscopic and electrochemical techniques. The following sections provide detailed, step-by-step methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

This technique measures the absorption of ultraviolet and visible light by a sample, providing information about its electronic transitions.

Protocol:

-

Sample Preparation:

-

Dissolve a small, accurately weighed amount of the octahydroanthracene derivative in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) to prepare a stock solution of known concentration.

-

Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax). This ensures adherence to the Beer-Lambert law.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

-

Select the desired wavelength range for the scan (e.g., 200-500 nm).

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the sample measurement.

-

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for the series of standard solutions.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a sample after it has absorbed light. It is a highly sensitive technique that provides information about the electronic structure and environment of a molecule.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the octahydroanthracene derivative in a suitable solvent. The concentration should be low enough to avoid inner-filter effects (typically an absorbance of less than 0.1 at the excitation wavelength).

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation source (e.g., a xenon lamp) to stabilize.

-

-

Excitation and Emission Wavelength Selection:

-

Record an absorption spectrum of the sample to determine the optimal excitation wavelength (usually at or near the λmax).

-

Set the excitation wavelength on the spectrofluorometer.

-

-

Emission Scan:

-

Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength to collect the fluorescence spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectra of the sample and a standard with a known quantum yield (e.g., anthracene or quinine sulfate) under identical experimental conditions (excitation wavelength, slit widths, and solvent).

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. It provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels.

Protocol:

-

Electrolyte Solution Preparation:

-

Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable electrochemical solvent (e.g., dichloromethane or acetonitrile). The solvent must be of high purity and dry.

-

-

Sample Preparation:

-

Dissolve the octahydroanthracene derivative in the electrolyte solution to a concentration of approximately 1-5 mM.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Deoxygenate the solution by bubbling a stream of an inert gas (e.g., argon or nitrogen) through it for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the initial and final potentials and the scan rate (e.g., 100 mV/s).

-

Initiate the potential sweep and record the resulting current.

-

-

Data Analysis:

-

Identify the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Determine the half-wave potential (E1/2), which is the average of the anodic and cathodic peak potentials for a reversible redox couple.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical relationships with a reference compound like ferrocene.

-

Visualizations

Molecular Structure

Caption: Molecular structure of sym-octahydroanthracene.

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for UV-Visible absorption spectroscopy.

Energy Level Diagram

Caption: HOMO-LUMO gap comparison.

Conclusion

The electronic and optical properties of octahydroanthracene derivatives are intrinsically linked to the degree of saturation of the anthracene core. By disrupting the extended π-conjugation, partial hydrogenation leads to a predictable increase in the HOMO-LUMO gap, resulting in a blue shift of the absorption and emission spectra. While specific experimental data for a wide range of octahydroanthracene derivatives remains an area for future research, the principles outlined in this guide provide a robust framework for understanding and predicting their behavior. The detailed experimental protocols offer a practical foundation for researchers to characterize these compounds and unlock their potential in diverse applications, from novel fluorophores to advanced materials for organic electronics.

References

-

HOMO/LUMO orbital patterns, energy levels and energy gaps of the investigated derivatives. (URL: [Link])

-

Presentation of the energy levels, HOMO–LUMO gap and orbital... (URL: [Link])

-

1,2,3,4,5,6,7,8-Octahydroanthracene - PubChem. (URL: [Link])

-

Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst - MDPI. (URL: [Link])

-

Recent advances in the syntheses of anthracene derivatives - Beilstein Journals. (URL: [Link])

-

Photophysical Properties of Anthracene Derivatives - MDPI. (URL: [Link])

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - MDPI. (URL: [Link])

-

Synthesis and Structural Studies of Two New Anthracene Derivatives - MDPI. (URL: [Link])

-

(PDF) Photophysical Properties of Anthracene Derivatives - ResearchGate. (URL: [Link])

-

Electronic Supporting Information (ESI) 1. Calculation of Quantum Yield. (URL: [Link])

-

Anthracene derivatives as broadband nonlinear optical materials: nonlinear absorption and excited-state dynamics analysis - ResearchGate. (URL: [Link])

-

Frontier molecular orbitals (HOMO and LUMO) of anthracene, thiophene and graphene. (URL: [Link])

-

Partial Hydrogenation of Anthracene with In Situ Hydrogen Produced from Water-Gas Shift Reaction over Fe-Based Catalysts - MDPI. (URL: [Link])

-

Silylethynylated Anthracene Derivatives for use in Organic Light-Emitting Diodes - University of Kentucky X-Ray Crystallography Facility. (URL: [Link])

-

(PDF) HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives - ResearchGate. (URL: [Link])

-

Electronic Structure Calculations in Quantum Chemistry - HPC@LSU. (URL: [Link])

-

The development of anthracene derivatives for organic light-emitting diodes - ResearchGate. (URL: [Link])

-

Anthracene - OMLC. (URL: [Link])

-

Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC - PubMed Central. (URL: [Link])

-

Partial Hydrogenation of Anthracene with In Situ Hydrogen Produced from Water-Gas Shift Reaction over Fe-Based Catalysts - ResearchGate. (URL: [Link])

-

Brief History of Electronic Structure Calculations in Computational Chemistry. (URL: [Link])

-

The hydrogenation of anthracene and the investigation of some of the resultant products - ResearchGate. (URL: [Link])

-

HOMO-LUMO gaps at the transition states and orbital overlap for all... - ResearchGate. (URL: [Link])

-

Modeling the electronic structure of organic materials: A solid-state physicist's perspective - arXiv. (URL: [Link])

-

[PDF] Photophysical Properties of Anthracene Derivatives - Semantic Scholar. (URL: [Link])

-

1,2,3,4,5,6,7,8-Octahydroanthracene - PubChem. (URL: [Link])

- Oxidation-Reduction Potentials, Absorbance Bands and Molar Absorbance of Compounds Used in Biochemical Studies. (URL: )

-

Understanding the Role of Anthracene Derivatives in OPV Technology. (URL: [Link])

-

Electronic structures and optical properties of two anthracene derivatives | Request PDF. (URL: [Link])

-

(PDF) Synthesis and optoelectronic properties of an anthracene derivative - ResearchGate. (URL: [Link])

-

Electronic structures and spectra of conducting anthracene derivatives - ResearchGate. (URL: [Link])

-

Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions - ResearchGate. (URL: [Link])

-

A Review on Anthracene and Its Derivatives: Applications. (URL: [Link])

-

Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC - NIH. (URL: [Link])

-

References for Small Fluorescence Quantum Yields - PMC - PubMed Central. (URL: [Link])

-

Charge Transport Properties of Anthracene Derivatives - 物理化学学报. (URL: [Link])

-

Absolute Quantum Efficiency of Photofluorescence of Anthracene Crystals - ResearchGate. (URL: [Link])

-

Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties - NIH. (URL: [Link])

-

Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts - MDPI. (URL: [Link])

Sources

- 1. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. omlc.org [omlc.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(1-Naphthyl)ethanone (CAS No. 941-98-0): Properties, Safety, and Handling for Research and Development

A Note on CAS Number 1079-71-6: Initial searches for CAS number 1079-71-6 identify the compound as 1,2,3,4,5,6,7,8-Octahydroanthracene[1][2][3]. However, given the context of research for drug development professionals, this saturated polycyclic hydrocarbon is of limited relevance. It is more probable that interest lies in a related aromatic ketone structure. This guide will therefore focus on the well-characterized and synthetically versatile compound 1-(1-Naphthyl)ethanone , also known as 1'-Acetonaphthone, which has the CAS number 941-98-0 [4][5][6][7][8][9]. This compound serves as a more pertinent subject for an audience in the pharmaceutical sciences.

Introduction

1-(1-Naphthyl)ethanone is an aromatic ketone that features a naphthalene ring system. This structural motif is a common scaffold in medicinal chemistry, and the acetyl group provides a reactive handle for further chemical modifications. Its utility spans from being an intermediate in organic synthesis to its use as a fragrance ingredient[4]. For researchers and scientists in drug development, a thorough understanding of its physicochemical properties, safety profile, and handling procedures is essential for its effective and safe utilization in the laboratory.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(1-Naphthyl)ethanone is fundamental for its application in experimental work, influencing factors such as solvent selection, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O | [5][7][9] |

| Molecular Weight | 170.21 g/mol | [5][6][7] |

| IUPAC Name | 1-(naphthalen-1-yl)ethanone | [4] |

| Synonyms | 1'-Acetonaphthone, 1-Acetylnaphthalene, Methyl 1-naphthyl ketone | [4][6][9] |

| Appearance | Data not consistently available, may vary. | |

| Melting Point | 10.5 °C (lit.) | [5] |

| Boiling Point | 302 °C (lit.) | [5] |

| Density | 1.12 g/mL at 25 °C (lit.) | [5] |

| Flash Point | >230°F (>110°C) | [5] |

| Water Solubility | Immiscible | [5] |

| Solubility | Soluble in ethanol, ether, acetone | [5] |

| Vapor Pressure | 0.052 Pa at 25°C | [5] |

Safety and Toxicological Profile

The safe handling of any chemical substance is paramount in a laboratory setting. The following sections detail the known hazards and toxicological data for 1-(1-Naphthyl)ethanone.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Toxicological Data

While comprehensive toxicological studies for 1-(1-Naphthyl)ethanone are not extensively available in the public domain, the GHS classification implies a moderate acute toxicity profile. The primary hazards are associated with ingestion and skin/eye contact.

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Not specified | [4] |

| Skin Irritation | Causes skin irritation (Category 2) | Not specified | [4][10] |

| Eye Irritation | Causes serious eye irritation (Category 2) | Not specified | [10] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1B) | Not specified | [11] |

Precautionary Statements

The following precautionary statements are crucial for the safe handling of 1-(1-Naphthyl)ethanone:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[10].

-

P264: Wash skin thoroughly after handling[10].

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area[10].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[10].

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[12].

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water[10][11].

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[10].

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10].

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention[11].

-

P362: Take off contaminated clothing and wash before reuse[10].

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant[10].

-

Experimental Protocols and Handling

Adherence to proper experimental protocols and handling procedures is critical to ensure both experimental success and personnel safety.

Safe Handling Workflow

The following diagram outlines the key stages for the safe handling of 1-(1-Naphthyl)ethanone in a research laboratory.

Caption: Workflow for the safe handling of 1-(1-Naphthyl)ethanone.

Step-by-Step Handling Protocol

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment, considering the quantities to be used and the specific reaction conditions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile)[10].

-

Ventilation: All handling of 1-(1-Naphthyl)ethanone, especially weighing and transfers, should be performed in a certified chemical fume hood to minimize inhalation exposure[13].

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10][13].

-

Spill Management: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Avoid generating dust.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[10]. Seek medical attention if irritation persists[10].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[10].

-

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains[10].

Analytical Methods

Characterization and purity assessment of 1-(1-Naphthyl)ethanone are typically performed using standard analytical techniques. While specific protocols are proprietary to testing laboratories, the following methods are commonly employed:

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) stretch of the ketone and the aromatic C-H and C=C vibrations of the naphthalene ring[14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity[7].

-

Gas Chromatography (GC): Can be used to determine the purity of the material, especially when coupled with a mass spectrometer (GC-MS)[7].

Conclusion

1-(1-Naphthyl)ethanone (CAS 941-98-0) is a valuable building block in synthetic and medicinal chemistry. While it presents moderate hazards, including being harmful if swallowed and causing skin and eye irritation, these risks can be effectively managed through adherence to standard laboratory safety protocols, the use of appropriate personal protective equipment, and proper handling within a ventilated environment. A thorough understanding of its properties and safety data is essential for its responsible use in advancing drug discovery and development research.

References

-

PubChem. (n.d.). 1-Acetylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). 1-acetyl naphthalene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Anthracene, 1,2,3,4,5,6,7,8-octahydro- (CAS 1079-71-6). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(1-Naphthalenyl)- (CAS 941-98-0). Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). 1-ACETYLNAPHTHALENE. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(1-Naphthalenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4,5,6,7,8-Octahydroanthracene. National Center for Biotechnology Information. Retrieved from [Link]

- Biosynth Carbosynth. (2020). Safety Data Sheet. Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/FE22635/ file/FE22635-msds.pdf)

-

The Good Scents Company. (n.d.). 1-(naphthyl) ethan-1-one (mixed isomers). Retrieved from [Link]

-

ChemWhat. (n.d.). 1′-Acetonaphthone CAS#: 941-98-0. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Acetylnaphthalene. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2017). Isomers of octahydro tetramethyl naphthalenyl ethanone (OTNE): Human health tier II assessment. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(naphthalenyl)-ethanone. Retrieved from [Link]

-

Cheméo. (n.d.). Anthracene, 1,2,3,4,5,6,7,8-octahydro-. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(1-Naphthalenyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Anthracene, 1,2,3,4,5,6,7,8-octahydro- (CAS 1079-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,2,3,4,5,6,7,8-Octahydroanthracene | C14H18 | CID 66181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. 1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Ethanone, 1-(1-Naphthalenyl)- (CAS 941-98-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. aksci.com [aksci.com]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.dk [fishersci.dk]

- 13. echemi.com [echemi.com]

- 14. Ethanone, 1-(1-Naphthalenyl)- [webbook.nist.gov]

An In-depth Technical Guide to 1,2,3,4,5,6,7,8-Octahydroanthracene: From Historical Discovery to Modern Applications

Abstract